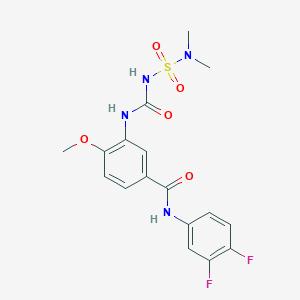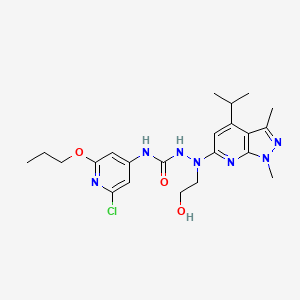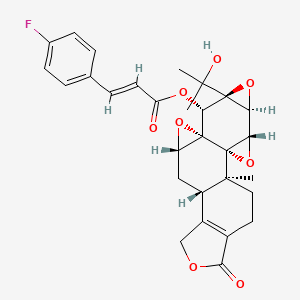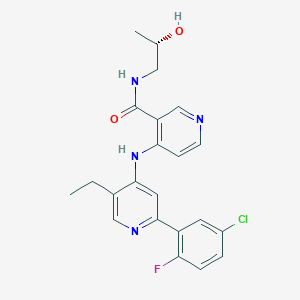![molecular formula C17H24N2O3S2 B10836525 (2R,3R)-3-amino-2-[(2-butylthieno[3,2-c]pyridin-4-yl)methyl]-2-hydroxy-4-methylsulfanylbutanoic acid](/img/structure/B10836525.png)
(2R,3R)-3-amino-2-[(2-butylthieno[3,2-c]pyridin-4-yl)methyl]-2-hydroxy-4-methylsulfanylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound referred to as “US10023583, Example 8” is a ligand identified as BDBM284936. This compound has shown significant affinity in binding assays, particularly with an IC50 value of 8.80 nM
Preparation Methods
The synthetic routes and reaction conditions for “US10023583, Example 8” involve several steps. The preparation typically starts with the synthesis of the bicyclic pyridine core, followed by functionalization to introduce various substituents. The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the conditions to maximize efficiency and minimize waste.
Chemical Reactions Analysis
“US10023583, Example 8” undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include nucleophiles like halides or amines.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
“US10023583, Example 8” has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in binding assays to study the interactions with various targets.
Biology: It is used to investigate the biological pathways and molecular targets involved in its mechanism of action.
Medicine: It has potential therapeutic applications due to its high affinity for specific targets, making it a candidate for drug development.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of “US10023583, Example 8” involves its binding to specific molecular targets, such as insulin-regulated aminopeptidase (IRAP). This binding inhibits the activity of IRAP, which plays a role in various biological processes. The inhibition of IRAP can lead to changes in the levels of certain peptides and proteins, ultimately affecting cellular functions and pathways.
Comparison with Similar Compounds
“US10023583, Example 8” can be compared with other similar compounds, such as:
US10023583, Example 14: This compound has an IC50 value of 0.800 nM and shows higher affinity compared to Example 8.
US10023583, Example 16: This compound has an IC50 value of 0.560 nM and also shows higher affinity compared to Example 8.
US10023583, Example 26: This compound is another derivative with similar structural features and binding properties.
Properties
Molecular Formula |
C17H24N2O3S2 |
|---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
(2R,3R)-3-amino-2-[(2-butylthieno[3,2-c]pyridin-4-yl)methyl]-2-hydroxy-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C17H24N2O3S2/c1-3-4-5-11-8-12-13(19-7-6-14(12)24-11)9-17(22,16(20)21)15(18)10-23-2/h6-8,15,22H,3-5,9-10,18H2,1-2H3,(H,20,21)/t15-,17+/m0/s1 |
InChI Key |
DBCFIUMQYJLFBC-DOTOQJQBSA-N |
Isomeric SMILES |
CCCCC1=CC2=C(S1)C=CN=C2C[C@@]([C@H](CSC)N)(C(=O)O)O |
Canonical SMILES |
CCCCC1=CC2=C(S1)C=CN=C2CC(C(CSC)N)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[6-[1-(2-hydroxyethyl)pyrazol-4-yl]-2-methyl-5-propoxy-3,4-dihydro-2H-quinolin-1-yl]ethanone](/img/structure/B10836461.png)


![(2R,3R)-3-amino-2-[[2-(2-cyclopropylethyl)furo[3,2-c]pyridin-4-yl]methyl]-2-hydroxy-4-(2-methylpropylsulfanyl)butanoic acid](/img/structure/B10836483.png)
![3-[[4-[1-[2-(3-Fluorophenyl)-3-oxo-8-trimethylsilyl-1,4-diazaspiro[4.5]dec-1-en-4-yl]-4,4-dimethylpentyl]benzoyl]amino]propanoic acid](/img/structure/B10836485.png)




![N-(3-(ethylcarbamoyl) benzyl)-6H-isochromeno [3,4-c] pyridine-8-carboxamide](/img/structure/B10836497.png)
![2-methylpropyl 3-[5-(2-ethoxypyridin-3-yl)-3-methyl-1-propan-2-ylpyrazolo[4,3-b]pyridin-7-yl]sulfanylpropanoate](/img/structure/B10836503.png)
![(2R,3R)-3-amino-2-[[2-(2-cyclopropylethyl)furo[3,2-c]pyridin-4-yl]methyl]-2-hydroxy-4-propylsulfanylbutanoic acid](/img/structure/B10836510.png)
![N-[[1-(difluoromethyl)pyrazol-4-yl]methyl]-5-(2-ethoxypyridin-3-yl)-N-[(4-methoxyphenyl)methyl]-3-methyl-1-propan-2-ylpyrazolo[4,3-b]pyridin-7-amine](/img/structure/B10836515.png)
